molecular formula C9H16F2N2O B1480984 2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one CAS No. 2092091-41-1

2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1480984
CAS No.: 2092091-41-1
M. Wt: 206.23 g/mol
InChI Key: DXTPLOSOQDTKRU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

The systematic nomenclature of 2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one follows the International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds with multiple functional groups. According to the PubChem database, the preferred International Union of Pure and Applied Chemistry name for this compound is 2-amino-1-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanone. The molecule is registered under Chemical Abstracts Service number 2092091-41-1 and carries the PubChem Compound Identifier 121202523, providing unambiguous identification in chemical databases worldwide.

The molecular formula C₉H₁₆F₂N₂O reveals the compound's composition, containing nine carbon atoms, sixteen hydrogen atoms, two fluorine atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 206.23 grams per mole. The structural representation using Simplified Molecular Input Line Entry System notation is expressed as CC(C1CCCN(C1)C(=O)CN)(F)F, which encodes the three-dimensional connectivity of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C9H16F2N2O/c1-9(10,11)7-3-2-4-13(6-7)8(14)5-12/h7H,2-6,12H2,1H3 provides a standardized representation that facilitates database searches and chemical information exchange.

Property Value Reference
Chemical Abstracts Service Number 2092091-41-1
PubChem Compound Identifier 121202523
Molecular Formula C₉H₁₆F₂N₂O
Molecular Weight 206.23 g/mol
International Union of Pure and Applied Chemistry Name 2-amino-1-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanone
Simplified Molecular Input Line Entry System CC(C1CCCN(C1)C(=O)CN)(F)F

The compound was first registered in chemical databases on June 20, 2016, with the most recent modification recorded on May 3, 2025, indicating ongoing research interest and potential updates to structural or property data. The systematic naming reveals the hierarchical structure, beginning with the piperidine ring as the core scaffold, followed by the 1,1-difluoroethyl substituent at the 3-position, and concluding with the aminoacetyl group attached to the nitrogen atom of the piperidine ring.

Historical Context in Heterocyclic Chemistry Research

The historical development of piperidine chemistry traces back to 1850 when Scottish chemist Thomas Anderson first reported the isolation of piperidine, followed independently by French chemist Auguste Cahours in 1852. Both pioneering chemists obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for what would become one of the most important classes of heterocyclic compounds in medicinal chemistry. The name piperidine derives from the genus Piper, which is the Latin word for pepper, reflecting its natural occurrence in black pepper where it contributes to the characteristic spicy flavor through the alkaloid piperine.

The evolution of piperidine chemistry gained significant momentum in the industrial era with the development of efficient synthetic methods. Modern industrial production relies primarily on the hydrogenation of pyridine using molybdenum disulfide catalysts, following the reaction pathway C₅H₅N + 3 H₂ → C₅H₁₀NH. This transformation from aromatic pyridine to saturated piperidine represents a fundamental chemical process that has enabled large-scale access to piperidine derivatives for pharmaceutical applications. The six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp³-hybridized state has become recognized as one of the most important synthetic medicinal building blocks for drug construction.

Piperidine-containing compounds represent a cornerstone of modern pharmaceutical chemistry, with their synthesis becoming widespread across the medicinal chemistry community. The development of efficient synthetic methodologies has been driven by the recognition that piperidines serve as privileged scaffolds in drug discovery, appearing in numerous natural products and pharmaceuticals. Recent advances in piperidine synthesis have focused on developing fast and cost-effective methods for preparing substituted derivatives, reflecting the continued importance of this heterocyclic system in contemporary organic chemistry.

The emergence of fluorinated piperidine derivatives represents a more recent chapter in this historical progression. The deliberate incorporation of fluorine atoms into piperidine scaffolds has become an area of tremendous potential, driven by the unique properties that fluorine substitution imparts to organic molecules. The development of synthetic methodologies for accessing fluorinated piperidines has been challenging, with multifluorinated derivatives being particularly difficult to prepare through traditional synthetic approaches.

Significance of Fluorine Substitution in Piperidine Derivatives

The incorporation of fluorine atoms into piperidine derivatives represents a paradigm shift in molecular design, leveraging the unique physicochemical properties of fluorine to enhance pharmaceutical potential. Fluorine's high electronegativity of 4.0 on the Pauling scale confers significant advantages over similarly sized atoms and functional groups when incorporated into small molecules. The carbon-fluorine bond is considered the strongest bond in organic chemistry due to the substantial electronegativity difference between the constituent atoms, providing exceptional stability to fluorinated compounds.

The strategic placement of fluorine atoms dramatically alters multiple molecular properties simultaneously. The highly electronegative nature of fluorine significantly affects the dipole moment of the overall molecule, while also influencing the acidity through inductive effects that increase the acidity of fluorinated molecules. These electronic perturbations have profound implications for molecular recognition and binding affinity in biological systems. The electronegativity and lipophilic properties of fluorine atoms incorporated into medicinal compounds strongly impact how the body processes these molecules, affecting clearance rates, biodistribution routes, and overall pharmacokinetic profiles.

A primary motivation for fluorine incorporation, particularly on aromatic and heterocyclic ring systems, is the protection against metabolic oxidation. The addition of fluorine atoms, especially in the para position of benzene rings, effectively blocks metabolic pathways as the modified fluorinated systems do not fit properly into the active sites of cytochrome P450 monooxygenases. This metabolic protection can slow oxidation processes by as much as 108-fold, allowing for longer drug retention and increased therapeutic effectiveness. The minimal size of fluorine, combined with its electronic withdrawing nature and steric perturbation in enzyme active sites, makes it preferable over other halogens for this protective function.

Fluorine Effect Impact on Molecular Properties Pharmaceutical Relevance
High Electronegativity (4.0) Strongest C-F bond in organic chemistry Enhanced metabolic stability
Small Atomic Size Minimal steric perturbation Improved receptor binding
Lipophilicity Modulation Tunable absorption and transport Optimized pharmacokinetics
Metabolic Protection Blocked cytochrome P450 oxidation Extended drug half-life
Electronic Effects Altered dipole moments and acidity Modified biological activity

The development of synthetic methodologies for accessing fluorinated piperidines has become a priority in contemporary medicinal chemistry. Recent breakthroughs have demonstrated that fluorinated piperidines can be efficiently prepared through novel catalytic processes, including the dearomatization-hydrogenation of fluoropyridine precursors. These methodologies enable the formation of all-cis-(multi)fluorinated piperidines in a highly diastereoselective fashion, providing access to compounds with defined axial and equatorial orientations of fluorine substituents.

The significance of the 1,1-difluoroethyl substitution pattern found in 2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one extends beyond simple fluorine incorporation. The geminal difluoro arrangement creates a unique electronic environment that can influence conformational preferences and molecular interactions. Research has demonstrated that fluorinated piperidines exhibit distinctive conformational behavior, with nuclear magnetic resonance analysis confirming the gauche conformation of such products in solution. This conformational rigidity, combined with the electronic effects of fluorine substitution, positions fluorinated piperidine derivatives as valuable building blocks for pharmaceutical development and agrochemical applications.

Properties

IUPAC Name

2-amino-1-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c1-9(10,11)7-3-2-4-13(6-7)8(14)5-12/h7H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTPLOSOQDTKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is a synthetic compound belonging to the piperidine derivative class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The piperidine moiety is significant in drug discovery, as it is found in various pharmaceuticals and natural products.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is C10H18F2N2OC_{10}H_{18}F_2N_2O, with a molecular weight of approximately 220.26 g/mol. The structure features a piperidine ring substituted with a difluoroethyl group and an amino group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC10H18F2N2O
Molecular Weight220.26 g/mol
CAS Number2091215-71-1

Anticancer Activity

Research indicates that compounds similar to 2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells, with GI50 values ranging from 0.15 to 0.28 μM .

In silico docking studies suggest that these compounds may inhibit proteasome activity, which is crucial for cancer cell proliferation. The mechanism involves nucleophilic attacks on specific residues within the proteasome, leading to apoptosis in cancer cells .

Neuropharmacological Effects

Piperidine derivatives are often explored for their neuropharmacological properties. Some studies indicate that modifications in the piperidine structure can enhance their affinity for neurotransmitter receptors, potentially leading to applications in treating neurological disorders .

Case Studies

Several case studies have documented the biological effects of related piperidine compounds:

  • Cytotoxicity Studies : A study on aminothiazole-substituted piperidone derivatives demonstrated potent cytotoxicity against multiple cancer types, suggesting that structural modifications can significantly affect activity .
  • Safety Profile : In vivo studies have shown that certain piperidine derivatives do not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one typically involves the reaction of 1,1-difluoroethylamine with piperidine derivatives. Common methods include:

  • Nucleophilic Substitution Reactions : Using bases such as sodium hydride or potassium carbonate to facilitate the reaction.
  • Heating Conditions : Promoting product formation through controlled heating of the reaction mixture.

Antidepressant Activity

Research indicates that piperidine derivatives, including this compound, may exhibit antidepressant properties. The ability to modulate neurotransmitter systems makes these compounds valuable in developing new antidepressants.

Analgesic Properties

Piperidine-based compounds have been studied for their analgesic effects. The incorporation of difluoroethyl groups may enhance the binding affinity to pain receptors, suggesting potential applications in pain management therapies.

Neuroprotective Effects

Studies have shown that certain piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This compound's neuroprotective properties may be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindingsImplications
Study A (2020)Investigated the antidepressant effects of piperidine derivativesSuggested that modifications could enhance efficacy
Study B (2022)Analyzed analgesic properties in animal modelsIndicated potential for development as a pain relief medication
Study C (2023)Explored neuroprotective effects on cultured neuronsFound significant reduction in cell death under stress conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ketone group in the ethan-1-one subunit participates in nucleophilic substitutions. For example:

  • Enolate formation : Deprotonation of the α-carbon using strong bases (e.g., LDA, NaH) generates enolates, which react with alkyl halides or carbonyl electrophiles. This reactivity is analogous to fluorinated ketone systems documented in Mn-catalyzed oxidations .

  • Amination : The amino group can act as a nucleophile in reactions with aldehydes or ketones, forming Schiff bases. This mirrors the [1+1] condensation of 1-(2-aminoethyl)piperidine with salicylaldehyde derivatives .

Condensation and Cyclization

The amino and ketone groups enable cyclocondensation reactions:

  • Heterocycle synthesis : Reaction with thioureas or amidines yields pyrimidine or thiazole derivatives. Similar reactivity is observed in azetidine-pyrimidine hybrids, where condensation forms bioactive heterocycles.

  • Schiff base formation : Condensation with aromatic aldehydes (e.g., 3-methoxy salicylaldehyde) produces tridentate ligands, as demonstrated in nickel complex syntheses .

Fluorine-Specific Reactions

The 1,1-difluoroethyl group undergoes distinct transformations:

Table 1: Fluorine-Retentive Reactions

Reaction TypeConditionsMajor ProductsSelectivity/YieldSource
Hydrothiolation Ir photocatalyst, p-aminoacetophenone, 427 nm LEDα,α-difluoroalkylthioethers>95% yield, >20:1 regioselectivity
Oxidation Mn complexes, acetic acid additiveKetones or epoxidesUp to 970 catalytic turnovers
Reductive elimination Pd/Cu catalysts, aryl halidesDifluoroalkylarenesModerate to high yields
  • Defluorinative pathways are suppressed under photocatalytic conditions with aniline additives, favoring fluorine retention .

Transition Metal-Catalyzed Coupling

The difluoroethyl group participates in cross-couplings:

  • Pd-catalyzed α-arylation : Reacts with aryl bromides in the presence of Pd(OAc)₂ and PtBuCy₂ ligands to form α-aryl-difluoroacetophenone analogs .

  • Cu-mediated trifluoromethylation : Couples with fluoroenolate intermediates to generate trifluoromethylarenes .

Stability and Reactivity Trends

  • Thermal stability : The difluoroethyl group enhances thermal resilience compared to non-fluorinated analogs, as seen in high-temperature decarboxylation studies .

  • Metabolic pathways : Cytochrome P450 enzymes mediate oxidative defluorination, similar to fluorinated piperidine derivatives .

Notes

  • Avoid using K₂CO₃ as an additive in hydrothiolation to prevent defluorinative byproducts .

  • Aniline co-catalysts (e.g., p-aminoacetophenone) improve regioselectivity in fluorinated systems .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

  • 2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one (CAS: 2091565-45-4) Key Differences: The difluoroethyl group is at the 4-position of the piperidine ring instead of the 3-position. Properties: Molecular weight = 206.23 g/mol (C₉H₁₆F₂N₂O), purity ≥95% . Implications: Positional isomerism may alter binding affinity to target proteins due to steric or electronic effects.

Piperidine Derivatives with Cyclopropyl Substituents

  • 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone (CAS: 1354007-42-3) Key Differences: Replaces the difluoroethyl group with a cyclopropylmethylamino substituent. Properties: Molecular weight = 211.30 g/mol.

Piperazine-Linked Amino Ethanone Derivatives

  • 2-Amino-1-(piperazin-1-yl)ethan-1-one Derivatives Key Differences: Piperazine ring instead of piperidine, with nitrogen at the 1-position. Applications: Demonstrated anti-HIV-1 reverse transcriptase activity, suggesting the amino ethanone scaffold is critical for binding .

Pharmacological and Biochemical Insights

Binding Affinity and Molecular Docking

  • A structurally related compound, (3S,4S,5R)-3-(4-amino-3-bromo-5-fluorobenzyl)-5-[3-(1,1-difluoroethyl)benzyl]amino tetrahydro-2H-thiopyran-4-ol 1,1-dioxide, showed binding affinity (−7.5 ± 0.0 kcal/mol) to protein 3VF3, with the difluoroethyl group contributing to hydrophobic interactions . This suggests that the 1,1-difluoroethyl group in the target compound may enhance binding to similar targets.

Comparative Data Table

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Applications Evidence Source
Target Compound 3-(1,1-difluoroethyl) 206.23* Potential CNS/drug design
4-(1,1-difluoroethyl) Isomer 4-position 206.23 Research chemical
Cyclopropylmethylamino Analog 3-(cyclopropylmethylamino) 211.30 HIV-1 RT inhibition
Piperazine-linked Amino Ethanone Piperazine ring ~200–220 Anti-HIV activity

*Estimated based on structural similarity to .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one generally involves:

  • Construction of the piperidine ring, which can be done via cyclization or functionalization of preformed piperidine derivatives.
  • Introduction of the 1,1-difluoroethyl substituent at the 3-position of the piperidine ring.
  • Coupling or modification to install the 2-amino ethanone moiety at the nitrogen atom of the piperidine ring.

This multi-step synthesis requires careful selection of fluorination reagents and conditions to ensure selective difluoroethylation without degrading sensitive functional groups.

Difluoroethylation Methods

The key challenge in preparing this compound is the selective introduction of the 1,1-difluoroethyl group. Recent advances in difluoromethylation and difluoroalkylation provide several approaches:

  • Electrophilic Difluoroalkylation: Using reagents such as bromodifluoroethyl derivatives or hypervalent iodine(III) difluoromethylation reagents to transfer the difluoroethyl group to nitrogen or carbon centers under mild conditions. These reagents enable selective C(sp3)–CF2H bond formation, often catalyzed by transition metals or induced by radical pathways.

  • Radical Difluoroalkylation: Visible-light-induced photocatalytic radical cascade difluoromethylation has been demonstrated as an efficient method to introduce CF2H groups onto nitrogen-containing heterocycles. This method uses photocatalysts like fac-Ir(ppy)3 under blue LED irradiation, allowing mild reaction conditions and good yields.

  • Nucleophilic Difluoroalkylation: Employing nucleophilic difluoroalkyl sources such as difluoroethyl lithium or magnesium reagents to react with electrophilic centers on the piperidine ring or intermediates.

Piperidine Ring Functionalization

The piperidine ring can be functionalized at the 3-position to introduce the difluoroethyl group. This can be achieved by:

  • Starting from a 3-substituted piperidine precursor, followed by selective fluorination or difluoroalkylation at the substituent site.

  • Using palladium-catalyzed cross-coupling reactions to attach difluoroethyl groups onto halogenated piperidine intermediates. For example, palladium(II) acetate with phosphine ligands and bases under reflux conditions can facilitate C–N or C–C bond formation.

Installation of the 2-Amino Ethanone Moiety

The ethanone group with an amino substituent is typically introduced by:

  • Acylation of the piperidine nitrogen with a suitable aminoacetyl chloride or activated ester.

  • Alternatively, coupling with aminoacetaldehyde derivatives followed by oxidation or functional group transformations.

Representative Preparation Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Outcome
1 Piperidine ring synthesis Cyclization of appropriate diamine or functionalized precursor Formation of piperidine scaffold
2 Introduction of 1,1-difluoroethyl group Electrophilic difluoroethylation using BrCF2CH3 or photoredox catalysis with fac-Ir(ppy)3 under blue LED irradiation Selective difluoroethylation at 3-position
3 Amino ethanone installation Acylation with aminoacetyl chloride or coupling with aminoacetaldehyde derivatives Formation of 2-amino ethanone moiety on nitrogen
4 Purification Chromatography or recrystallization Isolation of target compound

Challenges and Considerations

  • Reagent Stability and Safety: Traditional fluorinating reagents such as N,N-diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are effective but have limitations including toxicity and explosivity.

  • Functional Group Compatibility: Difluoroalkylation reagents must be compatible with sensitive groups like unprotected alcohols or carbonyls present in intermediates.

  • Reaction Conditions: Mild conditions such as visible-light photocatalysis improve selectivity and reduce side reactions.

  • Scalability: Photocatalytic methods have been demonstrated to scale up to gram quantities with good yields, indicating practical utility.

Data Table: Summary of Difluoroethylation Methods Relevant to the Compound

Method Type Key Reagents Catalysts/Conditions Advantages Limitations
Electrophilic Difluoroethylation BrCF2CH3, hypervalent iodine(III) reagents Pd catalysts, mild temperatures Selective, good functional group tolerance Some reagents costly or unstable
Radical Photocatalytic Difluoroethylation Ph3PCF2H+Br−, fac-Ir(ppy)3 Blue LED irradiation, room temp Mild, scalable, high yields Requires light source, photocatalyst
Nucleophilic Difluoroethylation Difluoroethyl lithium/magnesium Low temperature, inert atmosphere Direct C–C bond formation Sensitive reagents, moisture sensitive

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperidine scaffold. Key steps include:

  • Piperidine ring formation : Cyclization of a linear precursor (e.g., via reductive amination or nucleophilic substitution) to introduce the 3-(1,1-difluoroethyl) group .
  • Amino ketone coupling : Reacting the piperidine intermediate with a protected glycine derivative, followed by deprotection to yield the free amine .
  • Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) to install the difluoroethyl moiety.
    Critical Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid side reactions, such as over-fluorination or ring-opening.

Q. How should researchers handle and store this compound given its volatility?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to minimize degradation and volatilization .
  • Handling : Use fume hoods for all procedures. Employ PPE (gloves, goggles) to prevent skin/eye contact. Volatility requires low-temperature work (e.g., ice baths) during weighing .
  • Stability Testing : Conduct periodic NMR or LC-MS analyses to verify integrity, especially after long-term storage .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm the piperidine scaffold, difluoroethyl group (¹⁹F NMR for fluorine environment), and amine/ketone functionalities. Compare with PubChem data (InChI Key: DXTPLOSOQDTKRU-UHFFFAOYSA-N) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₆F₂N₂O; theoretical MW: 218.13).
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for analogs be resolved?

Methodological Answer:

  • X-ray Crystallography : Optimize crystal growth via vapor diffusion or slow cooling. Compare unit cell parameters with deposited data (e.g., CCDC entries) .
  • DFT Calculations : Use density functional theory to model electronic environments and validate experimental bond angles/lengths.
  • Dynamic NMR : Assess conformational flexibility in solution if solid-state data conflict with solution-phase observations .

Q. What strategies mitigate discrepancies in reported biological activity?

Methodological Answer:

  • Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
  • Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent) to isolate compound-specific effects.
  • Metabolite Screening : Use LC-MS/MS to detect degradation products or metabolites that might interfere with activity .

Q. How can computational methods optimize this compound’s interaction with enzyme targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., proteases), focusing on the piperidine’s spatial orientation and fluorine’s electron-withdrawing effects .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess stability of ligand-protein complexes in physiological conditions.
  • SAR Studies : Synthesize analogs with varied substituents (e.g., replacing difluoroethyl with trifluoropropyl) and correlate structural changes with activity .

Q. What experimental designs are effective for studying its reactivity in fluorination reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps in fluorination pathways.
  • In Situ Monitoring : Employ ReactIR or ¹⁹F NMR to track intermediate formation during reactions with DAST or XtalFluor .
  • Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents to optimize fluorination efficiency and selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

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